molecular formula C11H10FNO B1324216 5-(2-Fluorophenyl)-5-oxovaleronitrile CAS No. 898767-33-4

5-(2-Fluorophenyl)-5-oxovaleronitrile

Cat. No.: B1324216
CAS No.: 898767-33-4
M. Wt: 191.2 g/mol
InChI Key: KSQLORVFWCKKDW-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-5-oxovaleronitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a fluorophenyl group attached to a valeric acid derivative, with a nitrile group at the terminal position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-5-oxovaleronitrile can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent oxidation. The reaction conditions typically involve the use of solvents such as acetonitrile and catalysts like platinum on carbon or Raney nickel .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a high-pressure autoclave for the hydrogenation steps. The process includes the use of acetonitrile and glacial acetic acid as solvents, with hydrogen gas introduced under controlled pressure and temperature conditions. The reaction is monitored using high-performance liquid chromatography to ensure the purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-5-oxovaleronitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are used.

    Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of 5-(2-Fluorophenyl)-5-oxovaleric acid.

    Reduction: Formation of 5-(2-Fluorophenyl)-5-aminovaleronitrile.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

5-(2-Fluorophenyl)-5-oxovaleronitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-5-oxovaleronitrile involves its interaction with various molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde
  • 2-(2-Fluorophenyl)-2-oxoethylpropanedinitrile
  • 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile

Uniqueness

5-(2-Fluorophenyl)-5-oxovaleronitrile is unique due to its specific structural features, such as the combination of a fluorophenyl group with a nitrile and oxo functionalities. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

5-(2-fluorophenyl)-5-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQLORVFWCKKDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642221
Record name 5-(2-Fluorophenyl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-33-4
Record name 5-(2-Fluorophenyl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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